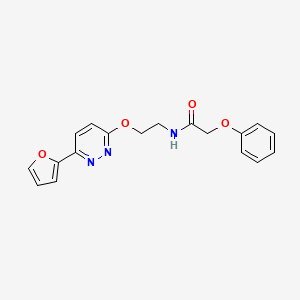

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-phenoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes, including the formation of stereoisomers, which can exhibit different biological activities. For instance, compounds synthesized from a mixture of stereoisomers, like 6-[4-[3-[[2-Hydroxy-3-[4-[2- (cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone, demonstrate the importance of stereochemistry in the synthesis and biological activity of heterocyclic compounds (Howson et al., 1988).

Molecular Structure Analysis

The molecular structure of compounds within this category, such as pyridazinone and pyridazine derivatives, is characterized by their heterocyclic frameworks that contribute to their chemical reactivity and interaction with biological targets. Detailed structure analysis through X-ray diffraction and spectroscopic techniques provides insights into their conformation and electronic properties, facilitating the understanding of their chemical behavior (Sallam et al., 2021).

Scientific Research Applications

Synthesis and Potential Applications

Synthesis of Thiazolyl and Thiadiazolyl Derivatives : Substituted furan and pyrrole compounds have been synthesized, indicating the potential of furan derivatives in creating compounds with promising antimicrobial activities (Hassan, 2007).

Creation of Biologically Active Compounds : Research on the synthesis of compounds containing pyrimidine and pyridazine fragments, which are analogues of nitrogen-containing bases of the pyrimidine series, shows the significance of furan derivatives in developing new biologically active compounds (Aniskova, Grinev & Yegorova, 2017).

Antibacterial and Antiurease Activities : Certain furan-2-yl compounds have demonstrated effective antiurease and antioxidant activities, underscoring their potential in pharmacological applications (Sokmen et al., 2014).

Photoinduced Direct Oxidative Annulation : Research involving ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates highlights the utility of furan derivatives in synthetic organic chemistry, particularly in creating highly functionalized polyheterocyclic compounds (Zhang et al., 2017).

Synthesis of Novel Thieno[2,3-c]pyridazines : The use of furan derivatives in the synthesis of thieno[2,3-c]pyridazines and related heterocycles, which have reported antibacterial and antifungal activities, illustrates their versatility in heterocyclic chemistry (Radwan & Bakhite, 1999).

properties

IUPAC Name |

N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c22-17(13-25-14-5-2-1-3-6-14)19-10-12-24-18-9-8-15(20-21-18)16-7-4-11-23-16/h1-9,11H,10,12-13H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPDTCANJKZWIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NCCOC2=NN=C(C=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(tetrahydrofuran-2-yl)methyl 2-amino-1-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2481142.png)

![8-chloro-2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2481148.png)

![6-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid](/img/structure/B2481152.png)

![2-((6-(4-methylbenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2481155.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(methylthio)benzamide](/img/structure/B2481156.png)

![3-(4-Isopropylphenyl)-6-[({3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2481159.png)

![5-oxo-N-[3-(trifluoromethyl)phenyl]prolinamide](/img/structure/B2481160.png)